3-hydroxy-4-(4-methoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrolidinone class, characterized by a fused pyrrole-2-one core substituted with a pyridine ring, a 4-methoxybenzoyl group, and a morpholinopropyl chain. Its structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (carbonyl) groups, which influence its reactivity, solubility, and biological interactions. The morpholinopropyl side chain enhances solubility in polar solvents, while the pyridin-2-yl group may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-18-8-6-17(7-9-18)22(28)20-21(19-5-2-3-10-25-19)27(24(30)23(20)29)12-4-11-26-13-15-32-16-14-26/h2-3,5-10,21,28H,4,11-16H2,1H3/b22-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEHRIYYUULCFZ-LSDHQDQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one (CAS No. 618878-12-9) is a synthetic organic molecule with a complex structure that includes a pyrrole ring and various functional groups. Its molecular formula is with a molecular weight of approximately 437.496 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Structural Features
The structural composition of the compound can be broken down as follows:
| Component | Description |
|---|---|
| Pyrrole Ring | A five-membered nitrogen-containing heterocycle that contributes to the compound's reactivity and biological properties. |
| Methoxybenzoyl Group | Enhances lipophilicity and may influence the binding affinity to biological targets. |
| Morpholinopropyl Side Chain | Potentially increases solubility and bioavailability. |
| Pyridine Substituent | Adds electron-withdrawing characteristics that can affect pharmacological activity. |
Biological Activity Overview
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Similar derivatives have shown activity against bacterial strains, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties, suggesting further exploration in neuropharmacology.
Anticancer Activity
A study evaluated the anticancer effects of similar pyrrole derivatives using the MTT assay on breast cancer cells (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited stronger cytotoxic activity than cisplatin, a standard chemotherapy agent. The mechanism of action involved apoptosis induction through caspase activation and modulation of apoptotic pathways, including upregulation of p53 and downregulation of NF-kB signaling pathways .
Antimicrobial Activity
In vitro assessments have shown that related compounds with similar structural motifs possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance membrane permeability, facilitating access to intracellular targets .
The biological activities of This compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound might induce stress responses in target cells, leading to cell death.
Data Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one | Similar pyrrole structure; different substituents | Antimicrobial, cytotoxic |
| 4-Amino-3-hydroxy-N-[3-(morpholinopropyl)]benzamide | Contains amino group; altered aromatic system | Antitumor activity |
| 5-Nitroindole derivatives | Indole ring; nitro substituent | Neuroprotective effects |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural similarities with derivatives reported in recent literature. Key differences lie in substituent variations on the benzoyl group, pyridine ring position, and side-chain modifications. Below is a comparative analysis based on available
Table 1: Substituent Variations and Properties
Key Observations:
Benzoyl Substituent Effects: The 4-methoxy group in the target compound (vs. Fluorinated analogs (e.g., 3-fluoro-4-methoxy in ) show increased metabolic stability due to fluorine’s electron-withdrawing effects.
Pyridine Position :
- The pyridin-2-yl group in the target compound (vs. 3-yl in ) may alter binding affinity in kinase or receptor targets due to steric and electronic differences.
Side-Chain Modifications: The 3-morpholinopropyl chain (common in ) enhances solubility but may limit membrane permeability compared to shorter chains.
Research Findings and Computational Insights
- Electrostatic Potential (ESP): The 4-methoxybenzoyl group creates a localized electron-rich region, favoring interactions with hydrophobic protein pockets .
- LogP Predictions : The target compound’s logP is estimated at ~2.5 (vs. ~3.8 for the benzyloxy analog ), indicating moderate lipophilicity suitable for oral bioavailability.
- Synthetic Feasibility: Derivatives with morpholinopropyl chains require multi-step protocols involving Ullmann coupling or Suzuki-Miyaura reactions, as seen in similar syntheses .
Preparation Methods
Core Pyrrolidinone Formation
The pyrrolidinone ring is typically constructed via cyclization reactions. A common strategy involves the use of α,β-unsaturated ketones subjected to conjugate addition-cyclization sequences. For example, Patil et al. (WO2006063167A1) demonstrated that treatment of 4-methoxybenzoyl-substituted enones with ammonium acetate in acetic acid yields the pyrrolidinone scaffold. Modifications to this method include:
- Solvent systems : Ethanol/water mixtures (3:1) improve cyclization yields to 78–82% compared to pure acetic acid (65–68%).
- Catalysis : Addition of p-toluenesulfonic acid (10 mol%) reduces reaction time from 24 hours to 6–8 hours while maintaining yields >75%.
Functionalization of the Morpholinopropyl Side Chain
Alkylation of Morpholine
The 3-morpholinopropyl group is introduced via nucleophilic substitution. ChemicalBook entry CB8425487 outlines:
- Morpholine activation : Treatment with NaH (2.2 equiv) in THF at 0°C.
- Alkylation : Addition of 1-bromo-3-chloropropane (1.1 equiv) at 25°C for 8 hours yields 3-chloropropylmorpholine (92% purity).
- Substitution : Reaction with the pyrrolidinone core in DMF at 60°C for 24 hours attaches the side chain (68–72% yield).
Optimization Challenges
- Steric hindrance : Bulky substituents at position 4 reduce alkylation efficiency. Using DMF instead of THF improves yields by 15–20%.
- Byproducts : N,N-dialkylated byproducts form when excess alkylating agent is used. Stoichiometric control (1:1.05 substrate:alkylating agent) minimizes this issue.
Hydroxylation at Position 3
Oxidative Methods
The 3-hydroxy group is introduced via ketone oxidation. Sigma-Aldrich protocol L347914 specifies:
Alternative Reductive Pathways
Hydrogenation of a 3-keto precursor using Pd/C (10 wt%) under H₂ (50 psi) in MeOH achieves 94% yield but requires strict moisture control.
Analytical Characterization Data
Critical spectroscopic data for the target compound:
Challenges and Mitigation Strategies
Regioselectivity in Coupling Reactions
Competing C-3 vs. C-5 arylation in Suzuki reactions is addressed by:
Stability of the Hydroxy Group
The 3-hydroxy moiety is prone to oxidation during storage. Stabilization methods include:
- Lyophilization : Freeze-drying under N₂ increases shelf life to 18 months at −20°C.
- Antioxidant additives : 0.1% BHT in stock solutions prevents degradation.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant (10 kg) |
|---|---|---|
| Cyclization Step | 78% yield, 24 hours | 81% yield, 18 hours (flow reactor) |
| Coupling Reaction | 85% yield, 12 hours | 88% yield, 8 hours (microwave) |
| Purity | 95% (HPLC) | 99.2% (crystallization) |
Economic analyses suggest that switching from batch to continuous flow processing reduces production costs by 34% for quantities >100 kg.
Q & A
Q. What are the common synthetic routes for this compound and its analogs?
The synthesis typically involves cyclization reactions of substituted pyrrolone precursors. For example:
- Base-assisted cyclization : Reacting hydroxy-pyrrolone intermediates with aromatic amines or phenols under basic conditions (e.g., KOH/EtOH) to form diaryl-substituted derivatives .
- Substitution reactions : Introducing morpholinopropyl or pyridyl groups via nucleophilic substitution. demonstrates the use of aldehydes (e.g., 3-trifluoromethyl benzaldehyde) in condensation reactions, yielding analogs with varying substituents at the 5-position .
- Purification : Column chromatography (EtOAc/PE gradients) or recrystallization (MeOH, ethanol) are standard methods, with yields ranging from 9% to 86% depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding (e.g., hydroxy group at C3) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z 386.1232 for a chloro-substituted analog in ) .
- FTIR : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O-H, ~3200 cm⁻¹) .
- Melting points : Used to assess purity (e.g., 235–237°C for a 3-chloro-phenyl analog) .
Advanced Research Questions
Q. How can low reaction yields in pyrrolone synthesis be optimized?
Low yields (e.g., 9% in ) often arise from steric hindrance or poor solubility. Methodological improvements include:
- Temperature control : Shortening reaction times (e.g., 3 hours at room temperature for ’s 17% yield) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as seen in morpholine-substituted analogs .
Q. How should researchers resolve discrepancies in melting points or spectroscopic data?
- Cross-validation : Compare NMR shifts with computed spectra (e.g., DFT calculations) to confirm assignments .
- Recrystallization : Repurify the compound to rule out impurities (e.g., ’s 46% yield improved after recrystallization) .
- HRMS reconciliation : Ensure observed m/z matches theoretical values within 5 ppm error (e.g., ’s ESI-MS data) .
Q. What strategies guide SAR studies for modifying the morpholinopropyl or pyridyl groups?
- Substituent variation : Replace morpholinopropyl with imidazolylpropyl () to alter solubility and hydrogen-bonding capacity .
- Bioisosteric replacement : Substitute pyridyl with trifluoromethyl-phenyl () to enhance metabolic stability .
- Activity cliffs : In , introducing isopropyl groups at the 4-position increased lipophilicity but reduced yield (17%), highlighting trade-offs in design .
Q. What computational methods predict reactivity or biological interactions?
- Molecular docking : Model interactions with target proteins (e.g., kinases) using the compound’s 3D structure (from crystallography or NMR) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize analogs .
- DFT calculations : Predict regioselectivity in cyclization reactions by analyzing transition-state energies .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
